(4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine
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Overview
Description
(4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine is a chiral heterocyclic compound containing a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of a base, followed by cyclization to form the thiazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The thiazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold in medicinal chemistry.
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of (4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
(4R,5R)-1,2-dithiane-4,5-diol: A compound with a similar thiazine ring structure but different functional groups.
Pyrrolopyrazine derivatives: Nitrogen-containing heterocycles with similar biological activities.
Uniqueness: (4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific chiral configuration and the presence of both sulfur and nitrogen in the ring structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H14N2S |
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Molecular Weight |
158.27 g/mol |
IUPAC Name |
(4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C7H14N2S/c1-5(2)6-3-4-10-7(8)9-6/h5-6H,3-4H2,1-2H3,(H2,8,9)/t6-/m1/s1 |
InChI Key |
XTGVODBDCDYTNY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCSC(=N1)N |
Canonical SMILES |
CC(C)C1CCSC(=N1)N |
Origin of Product |
United States |
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